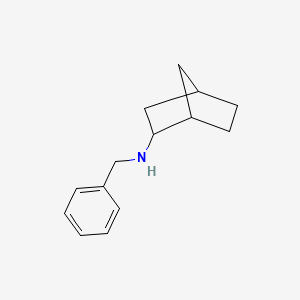

2-(Benzylamino)norbornane

CAS No.: 35718-03-7

Cat. No.: VC3883247

Molecular Formula: C14H19N

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35718-03-7 |

|---|---|

| Molecular Formula | C14H19N |

| Molecular Weight | 201.31 g/mol |

| IUPAC Name | N-benzylbicyclo[2.2.1]heptan-2-amine |

| Standard InChI | InChI=1S/C14H19N/c1-2-4-11(5-3-1)10-15-14-9-12-6-7-13(14)8-12/h1-5,12-15H,6-10H2 |

| Standard InChI Key | DOMDOUHZPYAOCT-UHFFFAOYSA-N |

| SMILES | C1CC2CC1CC2NCC3=CC=CC=C3 |

| Canonical SMILES | C1CC2CC1CC2NCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituents

2-(Benzylamino)norbornane consists of a bicyclo[2.2.1]heptane (norbornane) scaffold with a benzylamino group (-NH-CH-CH) attached at the 2-position . The norbornane framework imposes significant steric strain due to its bridged bicyclic geometry, while the benzylamino group introduces both aromaticity and nucleophilic reactivity . Key molecular properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 201.31 g/mol | |

| IUPAC name | -Benzylbicyclo[2.2.1]heptan-2-amine | |

| Boiling point | 609.65 K (calculated) | |

| logP (octanol/water) | 2.965 |

The compound’s stereochemistry is critical: the endo and exo configurations of the benzylamino group influence its reactivity and biological activity .

Spectroscopic and Computational Data

-

NMR: The -NMR spectrum exhibits distinct signals for the norbornane protons (1.5–2.5 ppm) and benzyl aromatic protons (7.2–7.4 ppm) .

-

IR: Stretching vibrations at 3300 cm (N-H) and 1600 cm (C=C aromatic) confirm functional groups .

-

Thermodynamic properties: Calculated enthalpy of formation () is 76.81 kJ/mol, with a heat capacity () of 474.35 J/mol·K at 609.65 K .

Synthetic Methodologies

Diels-Alder Cycloaddition

Norbornane derivatives are commonly synthesized via Diels-Alder reactions between cyclopentadiene and ethylene . For 2-(benzylamino)norbornane, post-functionalization involves reductive amination of norbornene oxide with benzylamine :

This method yields moderate enantiomeric excess (ee) but requires purification to remove diastereomers .

Grignard Reagent-Based Alkylation

Alternative routes employ Grignard reagents to introduce the benzylamino group. For example, reaction of norbornane-2-carboxaldehyde with benzylmagnesium bromide followed by oxidation yields the target compound .

Enantioselective Synthesis

Recent breakthroughs in asymmetric catalysis enable high-ee synthesis. A 2024 study utilized a "latent synthon" strategy with chiral catalysts to achieve >95% ee via Diels-Alder reactions of "ON-alkene" substrates . This method avoids tedious optimization and scales efficiently for pharmaceutical applications.

Biological and Pharmacological Activities

Neuropharmacological Effects

Structurally related norbornane analogs exhibit anticonvulsant activity. For instance, -benzyl-2-acetamido-3-methoxypropionamide (a norbornane derivative) showed an ED of 8.3 mg/kg in murine models, comparable to phenytoin . Although 2-(benzylamino)norbornane itself remains understudied, its rigid structure suggests potential for central nervous system (CNS) drug design .

Applications in Materials Science

Polymer Chemistry

The strained norbornane framework facilitates ring-opening metathesis polymerization (ROMP), producing high-glass-transition-temperature () polymers . For example, copolymerization with ethylene yields cyclic olefin copolymers (COCs) used in optical lenses .

Bioorthogonal Chemistry

2-(Benzylamino)norbornane serves as a dienophile in tetrazine cycloadditions for bioimaging. A 2010 study demonstrated its use in quantum dot (QD) labeling via reactions with 3-(4-benzylamino)-1,2,4,5-tetrazine (BAT) . This "click chemistry" approach achieved >90% conjugation efficiency in live cells .

Comparative Analysis with Related Compounds

Norbornene vs. Norbornane Derivatives

| Property | 2-(Benzylamino)norbornane | Norbornene |

|---|---|---|

| Reactivity | Moderate (amine-driven) | High (alkene) |

| Polymerization | ROMP, vinyl-addition | ROMP dominant |

| Bioactivity | Anticancer, CNS potential | Limited |

Norbornene’s double bond enables rapid cycloadditions but limits stability, whereas 2-(benzylamino)norbornane offers tailored functionality for drug design .

Structural Analogs

-

1-Aminonorbornane: Lacks aromatic substituents, reducing bioactivity.

-

Benzylamine: Simple structure but lacks norbornane’s rigidity.

Challenges and Future Directions

Despite its promise, 2-(benzylamino)norbornane faces hurdles:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume